molecular formula C13H11Cl2N3S B452798 N-(3,4-dichlorophenyl)-N'-(pyridin-3-ylmethyl)carbamimidothioic acid

N-(3,4-dichlorophenyl)-N'-(pyridin-3-ylmethyl)carbamimidothioic acid

Cat. No. B452798
M. Wt: 312.2g/mol
InChI Key: LIJQCIJGALPOPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dichlorophenyl)-3-(3-pyridinylmethyl)thiourea is a member of thioureas.

Scientific Research Applications

  • Chemical Synthesis and Lithiation Reactions

    • N-(pyridin-3-ylmethyl) derivatives, closely related to the requested chemical, are used in chemical synthesis, specifically in lithiation reactions. These derivatives react with various electrophiles to produce substituted derivatives in high yields. This demonstrates the compound's utility in forming complex organic structures (Smith et al., 2013).
  • Photoreactive Properties

    • Related compounds, featuring pyridin-3-ylmethyl structures, exhibit photoreactivity. They enhance the rate of outer sphere electron transfer to oxygen, yielding superoxide radical anions. These findings suggest potential applications in photochemical processes (Draksharapu et al., 2012).
  • Antibacterial and Nuclease Activities

    • N-heterocyclic carbene complexes with pyridine spacers, similar in structure to the chemical , have been synthesized and show antibacterial activities against various bacteria. Additionally, these complexes can degrade DNA and RNA, indicating potential applications in the development of antibacterial agents and nucleic acid research (Haque et al., 2014).
  • Potential in Anticancer Research

    • Derivatives of pyridine-3-sulfonyl compounds, structurally related to the requested chemical, have shown potential anticancer activity. These compounds have exhibited selective activity against leukemia, colon cancer, and melanoma, suggesting a research avenue in cancer treatment (Szafrański & Sławiński, 2015).
  • Antimicrobial Properties

    • Carbamimidothioic acid phenylmethyl ester salts, which share a common functional group with the compound of interest, have demonstrated inhibitory action against various bacteria and fungi. This suggests potential applications in developing new antimicrobial agents (Tait et al., 1990).

properties

Product Name

N-(3,4-dichlorophenyl)-N'-(pyridin-3-ylmethyl)carbamimidothioic acid

Molecular Formula

C13H11Cl2N3S

Molecular Weight

312.2g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-N'-(pyridin-3-ylmethyl)carbamimidothioic acid

InChI

InChI=1S/C13H11Cl2N3S/c14-11-4-3-10(6-12(11)15)18-13(19)17-8-9-2-1-5-16-7-9/h1-7H,8H2,(H2,17,18,19)

InChI Key

LIJQCIJGALPOPS-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CN=C1)CN=C(NC2=CC(=C(C=C2)Cl)Cl)S

SMILES

C1=CC(=CN=C1)CNC(=S)NC2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC(=CN=C1)CN=C(NC2=CC(=C(C=C2)Cl)Cl)S

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3,4-dichlorophenyl)-N'-(pyridin-3-ylmethyl)carbamimidothioic acid
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N-(3,4-dichlorophenyl)-N'-(pyridin-3-ylmethyl)carbamimidothioic acid
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N-(3,4-dichlorophenyl)-N'-(pyridin-3-ylmethyl)carbamimidothioic acid
Reactant of Route 4
N-(3,4-dichlorophenyl)-N'-(pyridin-3-ylmethyl)carbamimidothioic acid
Reactant of Route 5
N-(3,4-dichlorophenyl)-N'-(pyridin-3-ylmethyl)carbamimidothioic acid
Reactant of Route 6
N-(3,4-dichlorophenyl)-N'-(pyridin-3-ylmethyl)carbamimidothioic acid

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